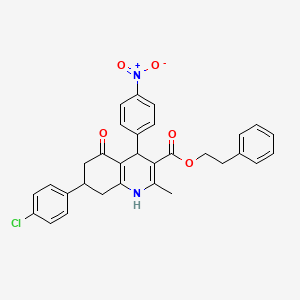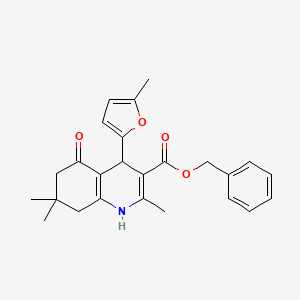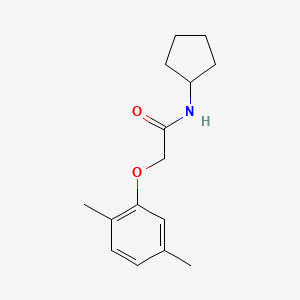![molecular formula C25H21IN2 B5144914 3,3'-[(2-iodophenyl)methylene]bis(2-methyl-1H-indole)](/img/structure/B5144914.png)
3,3'-[(2-iodophenyl)methylene]bis(2-methyl-1H-indole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
‘3,3'-[(2-iodophenyl)methylene]bis(2-methyl-1H-indole)’ is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as ‘BM212’ and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of BM212 is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that is involved in the formation of microtubules, which are essential for cell division. By inhibiting tubulin polymerization, BM212 disrupts the formation of microtubules, which leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
BM212 has been shown to have various biochemical and physiological effects. In addition to its antitumor activity, BM212 has also been shown to have anti-inflammatory and antioxidant properties. Studies have shown that BM212 can reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. BM212 has also been shown to reduce oxidative stress and protect against oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BM212 in lab experiments is its potential as a therapeutic agent for cancer treatment. BM212 has shown promising results in preclinical studies and may have fewer side effects than traditional chemotherapy drugs. However, one of the limitations of using BM212 in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of BM212. One direction is to further investigate its mechanism of action and identify the specific targets that it interacts with. Another direction is to explore its potential use in combination with other cancer drugs to enhance its antitumor activity. Additionally, future studies could investigate the use of BM212 in other disease models, such as neurodegenerative diseases and autoimmune disorders.
In conclusion, ‘3,3'-[(2-iodophenyl)methylene]bis(2-methyl-1H-indole)’ or BM212 is a promising compound for scientific research, particularly in the field of cancer research. Its antitumor activity, anti-inflammatory and antioxidant properties make it a potential therapeutic agent with fewer side effects than traditional chemotherapy drugs. However, further studies are needed to fully understand its mechanism of action and explore its potential use in other disease models.
Synthesemethoden
BM212 can be synthesized using a multistep process. The first step involves the reaction of 2-methylindole with iodobenzene in the presence of a catalyst. This reaction produces 2-(2-iodophenyl)-2-methylindole, which is then reacted with formaldehyde to produce 3,3'-[(2-iodophenyl)methylene]bis(2-methyl-1H-indole). The final product is obtained by recrystallization of the crude product.
Wissenschaftliche Forschungsanwendungen
BM212 has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that BM212 has antitumor activity against various cancer cell lines, including breast, prostate, and lung cancer. BM212 has also been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death.
Eigenschaften
IUPAC Name |
3-[(2-iodophenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21IN2/c1-15-23(18-10-4-7-13-21(18)27-15)25(17-9-3-6-12-20(17)26)24-16(2)28-22-14-8-5-11-19(22)24/h3-14,25,27-28H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPYHNFXLKFGCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=C3I)C4=C(NC5=CC=CC=C54)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl acetate](/img/structure/B5144842.png)

![3-[(2,3-dichlorophenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5144855.png)
![2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B5144862.png)
![6-(4-fluorophenyl)-N-methyl-N-[2-(4-morpholinyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5144866.png)


![ethyl 5-acetyl-4-methyl-2-{[(3-nitro-1H-pyrazol-1-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5144886.png)
![2-(4-butoxyphenyl)-5-(4-nitrophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5144893.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide](/img/structure/B5144898.png)
![2-[(4-acetylphenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B5144902.png)

![2-methyl-5-{4-[3-(5-methyl-2-furyl)benzyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B5144918.png)
![N-(1-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5144934.png)